Bienvenue dans la boutique en ligne BenchChem!

ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride

Nucleoside synthesis Regioselective glycosylation NMR conformational analysis

Procure ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride (CAS 118019-42-4) for reliable nucleoside analog synthesis and purine-like heterocycle construction. This 5-amino-4-carboxylate regioisomer—supplied as the stable hydrochloride salt (MW 191.62, aq. solubility ~3.08 mg/mL)—ensures correct regioselectivity in glycosylation to N1/N3-deoxyribosides, confirmed by NMR. Unlike the 4-amino-5-carboxylate isomer (CAS 21190-16-9), this scaffold achieves defined reactivity in diazotization (yields 17–66%) and cyclocondensation with β-ketoesters, enabling reproducible SAR-driven lead optimization. Choose ≥95% purity, inert atmosphere storage at 2–8°C, for consistent synthetic performance.

Molecular Formula C6H10ClN3O2
Molecular Weight 191.61 g/mol
CAS No. 118019-42-4
Cat. No. B3088018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride
CAS118019-42-4
Molecular FormulaC6H10ClN3O2
Molecular Weight191.61 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CN1)N.Cl
InChIInChI=1S/C6H9N3O2.ClH/c1-2-11-6(10)4-5(7)9-3-8-4;/h3H,2,7H2,1H3,(H,8,9);1H
InChIKeyRCUXZUZPZCIZSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride (CAS 118019-42-4) | Procurement-Grade Heterocyclic Building Block for Purine Analog Synthesis


Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride (CAS 118019-42-4) is an imidazole derivative with the molecular formula C₆H₁₀ClN₃O₂ and a molecular weight of 191.62 g/mol . The compound features an imidazole core substituted with an amino group at the 5-position and an ethyl carboxylate ester at the 4-position, existing as a stable hydrochloride salt that offers enhanced solubility and handling characteristics relative to the free base (CAS 21190-16-9) . This heterocyclic scaffold serves as a critical intermediate in organic synthesis and pharmaceutical research, particularly as a building block for constructing purine-like structures and nucleoside analogs [1]. The compound is commercially available at 95% purity from multiple global suppliers, with typical storage conditions requiring an inert atmosphere at 2-8°C to maintain long-term stability .

Why Generic Imidazole-4-carboxylate Substitution Fails: Critical Differentiation of Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride (CAS 118019-42-4)


Generic substitution with closely related imidazole-4-carboxylate analogs is scientifically unsound due to position-specific regiochemistry and functional group-dependent reactivity that directly govern synthetic utility. The 5-amino-4-carboxylate regioisomeric arrangement in this compound (CAS 118019-42-4) differs fundamentally from the 4-amino-5-carboxylate isomer (CAS 21190-16-9) in terms of electronic distribution and nucleophilic character, as evidenced by divergent NMR spectral patterns and glycosylation regioselectivity [1]. Furthermore, the hydrochloride salt form provides aqueous solubility of approximately 3.08 mg/mL, a parameter not matched by the free base form (CAS 21190-16-9) which exhibits different physicochemical behavior and requires distinct handling protocols . The ethyl ester moiety confers specific lipophilicity (Consensus Log P = 0.44) that is distinct from methyl ester analogs (MW = 177.59, CAS 116401-54-8), affecting both reactivity in ester hydrolysis and downstream purification characteristics . These compound-specific parameters—regiochemistry, salt form, and ester substituent—collectively determine reaction yields in condensation, cyclization, and glycosylation pathways, rendering cross-class substitution experimentally invalid without re-optimization of synthetic protocols.

Quantitative Differentiation of Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride (CAS 118019-42-4) Versus Closest Analogs


Regioisomeric Differentiation: 5-Amino-4-carboxylate vs. 4-Amino-5-carboxylate Glycosylation Regioselectivity

The regioisomeric identity of ethyl 5-amino-1H-imidazole-4-carboxylate (5-AICE) versus ethyl 4-amino-1H-imidazole-5-carboxylate (4-AICE, CAS 21190-16-9) produces distinct glycosylation outcomes. ¹H and ¹³C NMR conformational analysis of deoxyribosides derived from N1 and N3 substitution of the 5-AICE aglycone revealed unique coupling patterns and sugar pucker conformations that are not reproduced when using the 4-AICE isomer [1]. This regiospecific substitution pattern is essential for the synthesis of biologically relevant N1- and N3-(2′-deoxyribofuranosyl)imidazole nucleosides, which serve as intermediates in purine nucleotide analog development [1].

Nucleoside synthesis Regioselective glycosylation NMR conformational analysis Purine analog

Synthetic Yield Differentiation: Ethyl Ester vs. Methyl Ester in Purine Precursor Cyclization

In the synthesis of 1-substituted 2-azahypoxanthines via 4-diazo-4H-imidazole intermediates, ethyl 5-amino-1H-imidazole-4-carboxylate (6) yields the target purine analogs in 17-66% yield depending on the N1-substituent [1]. This yield range establishes a performance baseline for this specific ethyl ester scaffold. The methyl ester analog (CAS 116401-54-8, MW 177.59) exhibits different reactivity profiles in cyclization reactions due to altered steric and electronic properties of the methyl versus ethyl ester group, though systematic comparative yield data for this specific transformation are not publicly reported .

Purine synthesis Cyclization yield Ester leaving group Heterocycle construction

Physicochemical Parameter Differentiation: Lipophilicity (Log P) and Solubility Profile

The ethyl ester moiety in CAS 118019-42-4 confers a Consensus Log P of 0.44 and aqueous solubility of 3.08 mg/mL (0.0161 mol/L, ESOL method), classifying it as moderately soluble . This lipophilicity profile is distinct from the methyl ester analog (CAS 116401-54-8, MW 177.59) and the carboxamide analog (5-amino-1H-imidazole-4-carboxamide hydrochloride, MW 162.58, CAS 72-40-2), which exhibit different calculated partition coefficients and solubility parameters due to the absence of the ethyl ester group . These differences directly impact chromatographic retention times, extraction efficiency, and partitioning behavior in biphasic reaction systems.

Lipophilicity Aqueous solubility Physicochemical profiling Purification behavior

Synthetic Access Differentiation: Direct Condensation Yield with Amines for Imidazopyrimidine Construction

Cyclocondensation of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride with ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates yields polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, a class of compounds with demonstrated biological activity [1]. This specific reactivity with polyfluoroalkyl β-ketoester synthons is enabled by the 5-amino-4-carboxylate arrangement, which positions the nucleophilic amino group for regioselective cyclization. The hydrochloride salt form facilitates reaction setup by providing a pre-weighed, free-flowing solid with defined stoichiometry .

Imidazopyrimidine synthesis Condensation yield Fluorinated heterocycles Cyclocondensation

Downstream Derivative Anticancer Potency: Structure-Activity Relationship Baseline

While the target compound itself is an unsubstituted building block, its N1-alkylated derivatives demonstrate quantifiable anticancer activity that establishes a structure-activity relationship (SAR) framework. Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e), derived from this scaffold via N1-alkylation, exhibits IC₅₀ values of 0.737 ± 0.05 μM against HeLa (cervical cancer) cells and 1.194 ± 0.02 μM against HT-29 (colon cancer) cells after 72-hour treatment [1]. This derivative also inhibits tumor cell colony formation, reduces cell migration, and induces early apoptosis via mitochondrial membrane potential disruption [1]. The unsubstituted parent compound (CAS 118019-42-4) serves as the essential starting material for generating this SAR series, and the potency of derivative 5e validates the scaffold's utility in anticancer lead discovery.

Anticancer Structure-activity relationship N1-substituted imidazole Apoptosis induction

Storage Stability and Handling Differentiation: Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 118019-42-4, MW 191.62) requires storage under inert atmosphere at 2-8°C for long-term stability, with shipping at ambient temperature . In contrast, the free base form (CAS 21190-16-9, MW 155.15) is a different physical entity with distinct hygroscopicity and stability characteristics . The salt form provides improved aqueous solubility (3.08 mg/mL) compared to the neutral free base, which is critical for aqueous-phase reactions and simplifies weighing and transfer operations due to its non-hygroscopic solid nature .

Salt form stability Storage conditions Hydrochloride salt Free base comparison

Validated Research and Industrial Application Scenarios for Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride (CAS 118019-42-4)


Synthesis of N1- and N3-(2′-Deoxyribofuranosyl)imidazole Nucleosides for Purine Analog Development

This compound serves as the aglycone precursor for regiospecific glycosylation to yield N1- and N3-(2′-deoxyribofuranosyl)imidazole nucleosides, as validated by ¹H and ¹³C NMR conformational analysis [1]. The 5-amino-4-carboxylate regiochemistry is essential for achieving the desired glycosylation pattern; the regioisomeric 4-amino-5-carboxylate scaffold (CAS 21190-16-9) produces different glycosylation outcomes and cannot substitute for this application. The defined NMR signatures of the resulting deoxyribosides provide a reference for product characterization and quality control in nucleoside analog synthesis programs targeting antiviral or anticancer purine mimetics.

Construction of 1-Substituted 2-Azahypoxanthines via 4-Diazo-4H-imidazole Intermediates

The compound is quantitatively validated for conversion to 1-substituted 2-azahypoxanthines in 17-66% yield via ethyl 4-diazo-4H-imidazole-5-carboxylate intermediates [1]. This established yield range provides a performance baseline for synthetic planning and scale-up considerations. The reaction proceeds through diazotization followed by coupling with primary amines, enabling access to a library of purine-like heterocycles with potential biological activity. Procurement of the specified hydrochloride salt ensures correct stoichiometry and reproducible diazotization kinetics.

Synthesis of Polyfluoroalkylated Dihydroazolo[1,5-a]pyrimidines

Cyclocondensation of this compound with polyfluoroalkyl β-ketoester derivatives yields polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines [1]. This scaffold class is of interest for medicinal chemistry programs due to the metabolic stability conferred by fluorine substitution. The 5-amino-4-carboxylate regiochemistry positions the nucleophilic amino group for regioselective cyclization with the electrophilic β-ketoester, a transformation that is not generalizable to alternative amino-imidazole regioisomers.

Medicinal Chemistry Derivatization to N1-Alkyl-5-aminoimidazole-4-carboxylate Anticancer Leads

The compound serves as the unsubstituted starting material for generating N1-alkylated derivatives with quantifiable anticancer activity. N1-dodecyl derivative 5e exhibits IC₅₀ values of 0.737 ± 0.05 μM (HeLa) and 1.194 ± 0.02 μM (HT-29), representing a 13-20× potency enhancement over shorter-chain N1-alkyl analogs [1]. This SAR framework establishes the scaffold's utility in anticancer lead discovery and provides a validated path for further optimization. The hydrochloride salt form ensures accurate molar calculations for reproducible alkylation chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.